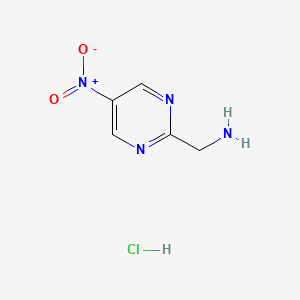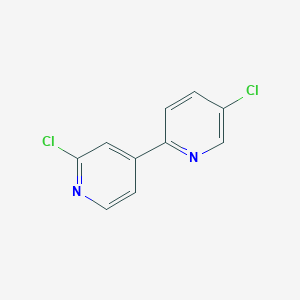
5,2'-Dichloro-2,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,2’-Dichloro-2,4’-bipyridine is a bipyridine derivative, a class of compounds characterized by two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,2’-Dichloro-2,4’-bipyridine typically involves the halogenation of bipyridine precursors. One common method is the direct chlorination of 2,4’-bipyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 5,2’-Dichloro-2,4’-bipyridine may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,2’-Dichloro-2,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetonitrile, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to facilitate these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted bipyridines, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox reaction, potentially leading to different oxidation states or reduced forms of the compound.
Applications De Recherche Scientifique
5,2’-Dichloro-2,4’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to coordinate with various metals.
Pharmaceuticals: Research is ongoing into its potential use in drug development, particularly in the design of new therapeutic agents.
Biological Studies: Its interactions with biological molecules are studied to understand its potential effects and applications in biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of 5,2’-Dichloro-2,4’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and processes. The specific pathways and targets depend on the nature of the metal ion and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with distinct coordination properties.
5,5’-Dibromo-2,2’-bipyridine: A brominated bipyridine derivative with unique reactivity.
Uniqueness
5,2’-Dichloro-2,4’-bipyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of chlorine atoms at the 5 and 2’ positions provides distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and materials science.
Propriétés
Numéro CAS |
942206-21-5 |
|---|---|
Formule moléculaire |
C10H6Cl2N2 |
Poids moléculaire |
225.07 g/mol |
Nom IUPAC |
2-chloro-4-(5-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-1-2-9(14-6-8)7-3-4-13-10(12)5-7/h1-6H |
Clé InChI |
BKYODZNCPNKPOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)C2=CC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


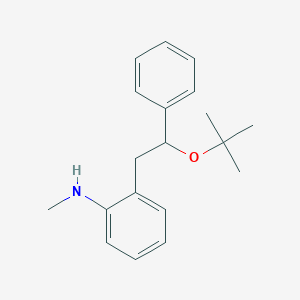
![2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide](/img/structure/B12639416.png)
![Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane](/img/structure/B12639420.png)
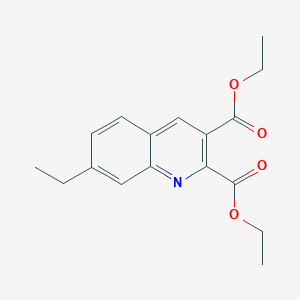

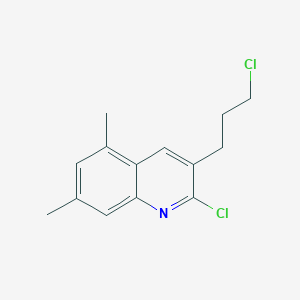
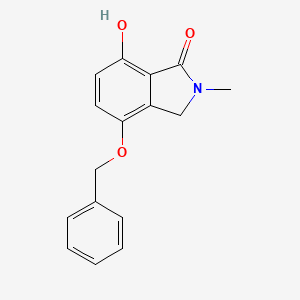


![1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one](/img/structure/B12639452.png)
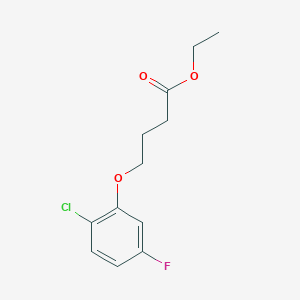
![3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12639457.png)
![3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12639465.png)
